Boc-3-fluoro-D-phenylalanine
CAS No.: 114873-11-9
VCID: VC21543462
Molecular Formula: C14H18FNO4
Molecular Weight: 283.29 g/mol
* For research use only. Not for human or veterinary use.

Description |
Boc-3-fluoro-D-phenylalanine is a derivative of the amino acid phenylalanine, distinguished by the presence of a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom at the 3-position of the phenyl ring. This compound is widely used in peptide synthesis and drug development due to its unique properties, which enhance the stability and activity of therapeutic peptides. Applications in ResearchBoc-3-fluoro-D-phenylalanine is utilized in several areas of research: Peptide SynthesisThis compound serves as a valuable building block in the synthesis of peptides, particularly in creating fluorinated amino acids that can enhance the stability and activity of therapeutic peptides. The fluorine substitution improves the metabolic stability of peptides, making them more effective in biological systems . Drug DevelopmentThe unique fluorine substitution in Boc-3-fluoro-D-phenylalanine allows researchers to explore new drug candidates with improved pharmacological properties. This makes it essential in medicinal chemistry for developing more effective medications . Biochemical ResearchIt is used in studies involving protein folding and interactions, helping to understand how modifications affect protein behavior. This is crucial for developing targeted therapies . DiagnosticsThe incorporation of this compound into biomolecules can improve imaging techniques, aiding in the diagnosis of diseases through enhanced contrast in imaging studies . Material ScienceIts properties can be leveraged in the development of new materials with specific functionalities, such as improved biocompatibility for biomedical applications . SynthesisBoc-3-fluoro-D-phenylalanine is synthesized from commercially available starting materials, typically involving multiple steps that include the protection of the amino group and fluorination processes. Handling and SafetyHandling requires caution due to potential skin and eye irritation. It should be stored in a well-ventilated area, kept tightly closed, and disposed of according to approved waste disposal protocols . Comparison with Other Fluorinated PhenylalaninesResearch FindingsRecent studies have highlighted the importance of fluorination in phenylalanine derivatives for enhancing metabolic stability and biological activity. Fluorination allows for the redistribution of the electrostatic potential of phenylalanine with minimal steric effects, which can be beneficial in protein interactions and drug design . |
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CAS No. | 114873-11-9 |
Product Name | Boc-3-fluoro-D-phenylalanine |
Molecular Formula | C14H18FNO4 |
Molecular Weight | 283.29 g/mol |
IUPAC Name | (2R)-3-(3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 |
Standard InChIKey | FPCCREICRYPTTL-LLVKDONJSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)F)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)C(=O)O |
Synonyms | 114873-11-9;Boc-3-fluoro-D-phenylalanine;(R)-N-Boc-3-Fluorophenylalanine;Boc-D-Phe(3-F)-OH;(R)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-(3-FLUOROPHENYL)PROPANOICACID;MFCD00672523;(2R)-2-[(tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoicacid;Boc-L-phe(3-F)-OH;BOC-3-FLUORO-L-PHE;AmbotzBAA1366;BOC-D-3-Fluorophe;Boc-3-fluoro-D-Phe;AC1ODU0M;14995_ALDRICH;SCHEMBL1269412;14995_FLUKA;CTK8A9283;MolPort-001-776-374;EBD28413;ZINC2567676;ANW-16719;CB-730;AKOS015836560;AC-5830;CS13526 |
PubChem Compound | 7020836 |
Last Modified | Aug 15 2023 |
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